Product packaging for Ethyl methyl chlorothiophosphate(Cat. No.:CAS No. 13289-13-9)

Ethyl methyl chlorothiophosphate

Cat. No.: B082444
CAS No.: 13289-13-9
M. Wt: 174.59 g/mol
InChI Key: BYHUURFQWCMINB-UHFFFAOYSA-N
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Description

Contextualizing Chlorothiophosphates within Phosphorus Chemistry

Organophosphorus compounds are a broad class of organic molecules containing carbon-phosphorus bonds. A significant subgroup is the organophosphates, which are esters of phosphoric acid. nih.gov When one or more of the oxygen atoms in an organophosphate are replaced by sulfur, the resulting compounds are known as organothiophosphates. These molecules are characterized by the presence of a phosphorus-sulfur bond, which can be a double bond (P=S, known as a thione) or a single bond (P-S, known as a thiol).

Chlorothiophosphates are a specific type of organothiophosphate that features a chlorine atom bonded directly to the central phosphorus atom, alongside oxygen and sulfur. These compounds, such as O,O-diethyl chlorothiophosphate, are primarily valued as reactive intermediates in chemical synthesis. askfilo.com Their utility stems from the chloride ion being a good leaving group, which allows for the straightforward introduction of the thiophosphoryl moiety into other molecules through nucleophilic substitution reactions. This reactivity makes them essential precursors for the production of various other organothiophosphorus compounds.

General synthetic routes to produce chlorothiophosphates often involve the reaction of phosphorus pentasulfide with an alcohol, followed by chlorination. askfilo.com

Historical Perspectives on Organothiophosphorus Compounds Research

The systematic study of organophosphate chemistry can be traced back to the early 19th century. lookchem.com An early milestone was the work of French chemist Jean-Louis Lassaigne, who in 1820 reacted phosphoric acid with ethanol (B145695). americanelements.com This foundational work was expanded upon by others, culminating in the synthesis of the first neutral ester of phosphoric acid, triethyl phosphate (B84403) (TEP), by Franz Anton Voegeli in 1848. americanelements.comsigmaaldrich.com

A major leap in the field occurred in the 1930s through the work of German chemist Gerhard Schrader. nih.gov While investigating compounds for use as insecticides, Schrader's research led to the synthesis of numerous new and highly reactive organophosphates, some of which were later identified as potent nerve agents. nih.govlookchem.com This period marked a significant expansion in the understanding and application of organophosphorus chemistry, paving the way for the development of a wide range of compounds, including many organothiophosphate pesticides that saw commercialization after World War II. nih.gov

Significance of Ethyl Methyl Chlorothiophosphate in Academic Research

While many organothiophosphates are known for their industrial or agricultural applications, this compound is primarily recognized for its role as a model substrate in academic research. Its specific structure—an asymmetric arrangement of ethyl, methyl, and chloro groups around the thiophosphoryl (P=S) center—makes it an ideal candidate for investigating the fundamental principles of chemical reactivity.

The compound has been instrumental in detailed kinetic studies of nucleophilic substitution reactions. nih.gov Researchers have used this compound to explore the nuances of reaction mechanisms at a thiophosphoryl center, specifically to distinguish between concerted and stepwise pathways. nih.gov In a concerted mechanism, the bond to the incoming nucleophile forms at the same time as the bond to the leaving group breaks. In a stepwise mechanism, a distinct, short-lived intermediate species is formed. nih.gov

Studies involving the reaction of this compound with a series of substituted pyridines in acetonitrile (B52724) have provided evidence for a stepwise mechanism involving a trigonal bipyramidal pentacoordinate intermediate. nih.gov The analysis of how reaction rates change with the electronic properties of the nucleophile (as quantified in a Brönsted plot) has been a key tool in these mechanistic investigations. nih.gov

Data Tables

Chemical Properties of O-Ethyl O-Methyl Phosphorochloridothioate

PropertyValue
IUPAC Name O-Ethyl O-methyl phosphorochloridothioate
Synonyms This compound
Molecular Formula C₃H₈ClO₂PS
Molecular Weight 174.58 g/mol
Structure An asymmetric phosphorus center bonded to a sulfur atom (via a double bond), a chlorine atom, a methoxy (B1213986) group (-OCH₃), and an ethoxy group (-OCH₂CH₃).

Summary of Research Findings: Kinetic Studies

ParameterDescriptionFindingReference
Reaction Studied Nucleophilic substitution with X-pyridinesKinetic studies were performed to elucidate the reaction mechanism. nih.gov
Solvent Acetonitrile (MeCN)A polar aprotic solvent was used to study the reaction in a controlled environment. nih.gov
Temperature 35.0 °CThe reaction was maintained at a constant temperature to ensure consistent kinetic data. nih.gov
Analytical Method Brönsted Plot (log k vs. pKa)The plot of reaction rate constants against the acidity of the conjugate acid of the nucleophile was biphasic and concave upwards. nih.gov
Proposed Mechanism Stepwise with a rate-limiting stepThe data supports a stepwise mechanism with a pentacoordinate intermediate. The change in the slope of the Brönsted plot indicates a change in the rate-determining step of the reaction. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClO2PS B082444 Ethyl methyl chlorothiophosphate CAS No. 13289-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-ethoxy-methoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClO2PS/c1-3-6-7(4,8)5-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHUURFQWCMINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927857
Record name O-Ethyl O-methyl phosphorochloridothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13289-13-9
Record name Phosphorochloridothioic acid, O-ethyl O-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13289-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorochloridothioic acid, O-ethyl O-methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Ethyl O-methyl phosphorochloridothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl Methyl Chlorothiophosphate and Analogues

Established Synthetic Routes to Chlorothiophosphates

Traditional methods for synthesizing chlorothiophosphates are well-documented and widely practiced in industrial settings. These routes typically involve foundational phosphorus compounds and proceed through predictable reaction mechanisms.

Thiophosphoryl chloride (PSCl₃) is a primary and versatile precursor for producing a wide range of thiophosphorylated organic compounds. wikipedia.org It is a colorless, pungent liquid that serves as a building block for insecticides and other organophosphorus chemicals. wikipedia.org The synthesis of thiophosphoryl chloride itself is most commonly achieved through the direct reaction of phosphorus trichloride (B1173362) with an excess of sulfur at elevated temperatures, around 180 °C, a process that can yield very high purity product after distillation. wikipedia.org Catalysts can be employed to lower the required reaction temperature. wikipedia.org Another method involves the combination of phosphorus pentasulfide and phosphorus pentachloride. wikipedia.org

Once obtained, thiophosphoryl chloride is reacted with various organic compounds, particularly alcohols and amines, to introduce the thiophosphoryl group. wikipedia.org For instance, the reaction with an alcohol replaces one or more of the chlorine atoms with an alkoxy group, a fundamental step in producing compounds like ethyl methyl chlorothiophosphate. The process for synthesizing acephate, a related organophosphate pesticide, utilizes thiophosphoryl chloride prepared by reacting phosphorus trichloride and sulfur in the presence of a tributyl amine catalyst. trea.com

Phosphorus pentasulfide (P₂S₅) provides an alternative and effective route for the synthesis of chlorothiophosphate analogues, such as O,O-diethyl chlorothiophosphate. google.comnih.gov This method typically begins with the reaction of phosphorus pentasulfide with an alcohol. For example, reacting P₂S₅ with absolute ethyl alcohol yields an O,O-diethyl dithiophosphate (B1263838) intermediate. google.com This intermediate is then subjected to chlorination with a fixed quantity of chlorine gas to produce the crude chlorothiophosphate product. google.com

Table 1: Synthesis Steps for O,O-diethyl chlorothiophosphate via Phosphorus Pentasulfide

StepReactantsProcessProduct
1Phosphorus pentasulfide, Absolute ethyl alcoholReactionO,O-diethyl dithiophosphate
2O,O-diethyl dithiophosphate, Chlorine gasChlorinationCrude O,O-diethyl chlorothiophosphate
3Crude Product, CatalystPost-chlorination & SeparationPurified O,O-diethyl chlorothiophosphate & Sulfur
4Purified ProductDistillation (Film Evaporator)High-purity O,O-diethyl chlorothiophosphate (>99%)

This table summarizes the process described in a patented method for preparing O,O-diethyl chlorothiophosphate. google.com

The core reaction in the formation of many thiophosphate esters is the direct interaction between an alcohol and a thiophosphoryl halide. The reaction of thiophosphoryl chloride (PSCl₃) with alcohols is a widely applicable conversion. wikipedia.org Kinetic studies on the pyridinolyses of this compound in acetonitrile (B52724) have been conducted to understand the reaction mechanism, which can shift between a concerted and a stepwise process depending on the specific reactants. researchgate.net

In a typical laboratory or industrial synthesis, an alcohol or a mixture of alcohols is reacted with the thiophosphoryl halide. For example, diethyl chlorophosphite can be synthesized by reacting phosphorus trichloride (PCl₃) with ethanol (B145695) in toluene, using triethylamine (B128534) as a base to neutralize the hydrochloric acid byproduct. chemicalbook.com The reaction is carefully controlled at low temperatures (e.g., -10°C) to manage selectivity. chemicalbook.com Similarly, the synthesis of geranyl diethyl phosphate (B84403) involves reacting geraniol (B1671447) with diethyl chlorophosphate in the presence of pyridine (B92270), which also acts as a base. orgsyn.org These reactions highlight a general principle where a base is essential for driving the reaction to completion by scavenging the generated acid.

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry focuses on improving traditional methods by incorporating catalysts and optimizing reaction conditions to maximize yield, purity, and efficiency while minimizing waste and energy consumption. cardiff.ac.ukillinois.edu

Catalysts play a crucial role in enhancing the efficiency and selectivity of chlorothiophosphate synthesis. Various catalysts have been identified to facilitate these reactions.

Amine Catalysts : Tertiary amines like pyridine and triethylamine are commonly used as acid scavengers. chemicalbook.comorgsyn.org However, they can also act as catalysts. google.com In one patented method, pyridine is explicitly listed as a catalyst in the reaction between thiophosphoric anhydrides and absolute ethyl alcohol. google.com Tributyl amine is used as a catalyst for the formation of the thiophosphoryl chloride precursor itself. trea.com

Metal-Based Catalysts : Metal halides have been explored as catalysts. Ferric chloride has been successfully used to catalyze the reaction between phosphorus trichloride and sulfur, enabling the reaction to proceed rapidly at reflux temperatures without the need for high pressure. google.com Other research has investigated zinc chloride on alumina (B75360) supports as a catalyst for related gas-phase hydrochlorination reactions. abo.fi

Zeolite Catalysts : For some complex organic syntheses involving thiols, nano-Copper Y Zeolite has been employed as an efficient, heterogeneous catalyst in one-pot, multi-component reactions. orgchemres.org

Systematic optimization of reaction parameters is critical for achieving high yields and purity. researchgate.netscielo.br Key variables that are frequently adjusted include solvent, temperature, reactant concentration, and reaction time.

The choice of solvent can significantly impact reaction outcomes. In one study, various solvents like dichloromethane, toluene, acetonitrile, and dioxane gave moderate yields, while THF was found to be the best solvent, and methanol (B129727) led only to decomposition. researchgate.net

Temperature and concentration are also vital. A study found that lowering the reaction temperature to 0°C and the reactant concentration to 0.1 M limited the decomposition of starting materials, which had a significant positive effect on the reaction yield, increasing it to 82% in just 10 minutes. researchgate.net Similarly, adjusting the molar ratio of reactants can dramatically improve yield; increasing the ratio of one reactant to another from 1:1 to 1:1.5 boosted the yield from 37% to 91%. researchgate.net

Finally, optimizing reaction time can prevent the formation of undesired byproducts. For certain silver(I)-promoted oxidative coupling reactions, the reaction time was successfully reduced from 20 hours to just 4 hours without a significant loss in conversion or selectivity. scielo.br Distillation conditions are also optimized; for O,O-diethyl chlorothiophosphate, distillation at 90–110 °C under a vacuum of 20–30 mmHg results in a product with over 99.5% purity. google.com

Table 2: Example of Reaction Condition Optimization

EntrySolventTemperature (°C)Concentration (M)Time (min)Yield (%)
1Dioxane200.260Moderate
2Toluene200.260Moderate
3Acetonitrile200.260Moderate
4THF200.26061
5Methanol200.260Decomposition
6THF00.11082

This interactive table is based on findings from a study on optimizing a cycloaddition reaction, demonstrating the principles of enhancing yield by adjusting solvent, temperature, and concentration. researchgate.net

Green Chemistry Principles in Chlorothiophosphate Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is crucial for reducing the environmental footprint of their production. Key areas of focus include the adoption of solvent-free or environmentally benign solvent systems and the meticulous design of synthetic routes to maximize atom economy and minimize waste generation.

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free and alternative solvent systems represents a significant step towards greener chemical processes.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. Mechanochemistry, which involves inducing reactions in solids by mechanical force, is a promising solvent-free technique. For instance, mechanochemical phosphorylation of acetylides using condensed phosphates has been demonstrated as a sustainable, solvent-free route to certain organophosphorus compounds. nih.govacs.org While not yet specifically documented for this compound, this approach suggests a potential pathway for its synthesis by reacting the appropriate precursors in a ball mill, thereby eliminating the need for hazardous solvents.

Another solvent-free approach involves performing reactions under neat conditions, often with the assistance of catalysts or alternative energy sources like microwaves.

Environmentally Benign Solvents:

When a solvent is necessary, the focus shifts to using environmentally benign alternatives. These include water, supercritical fluids, and ionic liquids.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent. However, the low aqueous solubility of many organic reactants, including organophosphorus precursors, can be a limitation.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a safer alternative to volatile organic compounds. While specific applications in this compound synthesis are not widely reported, ionic liquids have been successfully used in various phosphorylation reactions.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They share many of the advantageous properties of ionic liquids but are often cheaper and more biodegradable. mdpi.com

Bio-Based Solvents: Solvents derived from renewable resources, such as ethanol, are gaining traction as greener alternatives. sigmaaldrich.com Their use can significantly reduce the environmental impact associated with petrochemical-based solvents.

The choice of a suitable green solvent depends on the specific reaction conditions and the solubility of the reactants and products. Research into the application of these solvents for the synthesis of chlorothiophosphates is an active area of investigation.

Atom Economy and Waste Minimization in Synthetic Design

A core principle of green chemistry is the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product.

Atom Economy:

The concept of atom economy, developed by Barry Trost, provides a framework for evaluating the efficiency of a chemical reaction. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage.

A plausible synthesis of this compound involves the reaction of thiophosphoryl chloride with ethanol and methanol. The reaction can be represented as:

PSCl₃ + C₂H₅OH + CH₃OH → C₃H₈ClO₂PS + 2HCl

The atom economy for this reaction can be calculated as follows:

CompoundMolecular FormulaMolecular Weight ( g/mol )
Reactants
Thiophosphoryl chloridePSCl₃169.38
EthanolC₂H₅OH46.07
MethanolCH₃OH32.04
Total Reactant Mass 247.49
Product
This compoundC₃H₈ClO₂PS176.59
By-product
Hydrogen chlorideHCl36.46 (x2 = 72.92)

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (176.59 / 247.49) x 100 ≈ 71.35%

This calculation demonstrates that even in a theoretically perfect reaction, a significant portion of the reactant mass is converted into by-products, in this case, hydrogen chloride. Green chemistry encourages the development of alternative synthetic routes with higher atom economy, such as addition reactions, which have a theoretical atom economy of 100%.

Waste Minimization:

Beyond atom economy, a holistic approach to waste minimization involves considering all aspects of the production process. This includes:

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a key strategy for waste reduction. Phase-transfer catalysis, for example, can enhance reaction rates and yields in biphasic systems, common in organophosphate synthesis, thereby reducing waste. lew.roresearchgate.netsci-hub.st

Alternative Energy Sources: Microwave-assisted nih.govfrontiersin.org and ultrasound-assisted researchgate.netresearchgate.netnih.govyoutube.com synthesis have emerged as powerful tools in green chemistry. These techniques can lead to significantly shorter reaction times, higher yields, and reduced energy consumption, all of which contribute to waste minimization.

Process Optimization: Careful control of reaction parameters such as temperature, pressure, and stoichiometry can maximize product yield and minimize the formation of by-products.

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally responsible.

Reaction Mechanisms and Kinetics of Ethyl Methyl Chlorothiophosphate

Nucleophilic Substitution Reactions at the Thiophosphoryl Center (P=S)

The thiophosphoryl center (P=S) in ethyl methyl chlorothiophosphate is a key site for nucleophilic substitution reactions. Kinetic studies of these reactions, particularly with nitrogen-based nucleophiles like pyridines and anilines, provide critical insights into the underlying mechanisms. These mechanisms can range from concerted processes, where bond formation and bond cleavage occur simultaneously, to stepwise pathways involving the formation of a reaction intermediate.

Kinetic studies on the reactions of this compound with substituted pyridines (X-pyridines) in acetonitrile (B52724) at 35.0°C have been conducted to understand the influence of the nucleophile's structure on the reaction rate and mechanism. sapub.org The findings indicate that the reaction mechanism is not straightforward and changes depending on the basicity of the attacking pyridine (B92270) nucleophile. sapub.orgresearchgate.net

The relationship between the reaction rate and the electronic properties of the substituents in the pyridine nucleophile is often analyzed using Hammett (log k₂ vs. σₓ) and Brönsted [log k₂ vs. pKa(X)] plots. For the pyridinolysis of this compound, these plots are not linear but are biphasic and concave upwards, with a distinct break point observed at X = H (unsubstituted pyridine). sapub.orgresearchgate.net

This biphasic nature suggests a change in the reaction mechanism. sapub.org For pyridines that are more basic than the unsubstituted form (stronger nucleophiles), one mechanism is operative. For pyridines that are less basic (weaker nucleophiles), a different mechanism takes over. The positive charge development at the nucleophilic nitrogen atom in the transition state is a typical feature of such nucleophilic substitution reactions, where a stronger nucleophile generally leads to a faster rate. sapub.orgresearchgate.net

Table 1: Second-Order Rate Constants (k₂) for the Reaction of this compound with X-Pyridines in Acetonitrile at 35.0 °C Note: This table is representative of the type of data generated in such studies. Actual values are found in the cited literature.

The biphasic free energy correlations reveal a clear shift in the reaction mechanism based on the substituent on the pyridine nucleophile. sapub.org

Stronger Nucleophiles (e.g., 4-MeO, 4-Me-pyridines): For pyridines with electron-donating groups, which are stronger nucleophiles, the reaction is believed to proceed through a concerted Sₙ2-like mechanism. This process involves a frontside nucleophilic attack, facilitated by a hydrogen-bonded, four-center-type transition state. sapub.orgrsc.org

Weaker Nucleophiles (e.g., 3-Cl-pyridine): For pyridines with electron-withdrawing groups, which are weaker nucleophiles, the mechanism changes to a stepwise process. This pathway involves a backside nucleophilic attack to form a trigonal bipyramidal pentacoordinate intermediate. The rate-limiting step in this mechanism is the subsequent expulsion of the leaving group (chloride ion) from this intermediate. sapub.orgrsc.org

This mechanistic duality is a significant finding in the study of thiophosphoryl compounds. sapub.org

The reactions of thiophosphoryl chlorides with amines, such as aniline, also provide a window into the substitution mechanism. Studies on analogous compounds like aryl ethyl chlorothiophosphates with anilines in acetonitrile show that these reactions typically proceed through a concerted mechanism. rsc.org This is characterized by a partial frontside attack through a hydrogen-bonded, four-center-type transition state. rsc.org

To probe the transition state structure more deeply, deuterium (B1214612) kinetic isotope effects (DKIEs) are measured by comparing the reaction rates of the amine (e.g., aniline, XC₆H₄NH₂) with its deuterated counterpart (XC₆H₄ND₂). The ratio of these rates is denoted as kH/kD. rsc.org In the aminolysis of related aryl ethyl chlorothiophosphates, the primary DKIE values (kH/kD) were found to be in the range of 1.06–1.27. rsc.org

Table 2: Representative Deuterium Kinetic Isotope Effects (kH/kD) for the Aminolysis of Aryl Ethyl Chlorothiophosphates with Anilines in Acetonitrile at 55.0 °C Note: This data is from a closely related system and is illustrative of the DKIEs observed in these types of reactions. rsc.org

Further evidence for a concerted mechanism in aminolysis reactions comes from the analysis of cross-interaction constants (ρXY). These constants are derived from Hammett plots where substituents are varied in both the nucleophile (X) and the leaving group or substrate (Y). For the reaction of aryl ethyl chlorothiophosphates with anilines, the cross-interaction constant ρXY was found to be -0.28. rsc.org

A negative value for ρXY is indicative of a concerted Sₙ2 mechanism. researchgate.net It reflects the interaction between the electronic effects of the substituents on the nucleophile and the substrate within a single transition state. The magnitude of other selectivity parameters, such as ρX (-3.1 to -3.4) and βX (1.1 to 1.2), are considered large and characteristic for the anilinolysis of thiophosphates with a chloride leaving group, further supporting the proposed concerted mechanism. rsc.org

Aminolysis Reaction Kinetics and Mechanisms

Cross-Interaction Constants in Aminolysis Studies

In the study of reaction mechanisms, particularly for nucleophilic substitution reactions involving organophosphorus compounds, cross-interaction constants (ρXY) provide significant mechanistic insights. These constants are derived from linear free-energy relationships, such as the Hammett equation, by examining the effects of substituents on both the nucleophile (X) and the substrate or its leaving group (Y). The sign and magnitude of ρXY are diagnostic tools for determining the nature of the transition state (TS).

For thiophosphoryl transfer reactions, the sign of the cross-interaction constant can help distinguish between different mechanistic pathways. For instance, kinetic studies on the reactions of aryl phenyl chlorothiophosphates with substituted anilines in acetonitrile yielded negative ρXY values. researchgate.net A negative value is typically interpreted as evidence for a concerted SN2 mechanism, where bond formation and bond cleavage occur in a single step. researchgate.net

Conversely, studies on related compounds like Y-aryl propyl chlorothiophosphates with X-pyridines have shown positive ρXY values. researchgate.net A positive sign suggests a stepwise mechanism where the rate-limiting step is the departure of the leaving group from a trigonal bipyramidal intermediate. researchgate.net These analyses, based on Hammett and Brönsted constants, cross-interaction constants, and kinetic isotope effects, are crucial for elucidating whether a reaction proceeds through a concerted or a stepwise pathway. researchgate.net

Concerted versus Stepwise Mechanistic Pathways

The nucleophilic substitution at a thiophosphoryl center, such as in this compound, can proceed through two primary mechanistic routes: a concerted pathway or a stepwise pathway. researchgate.net The distinction between these is fundamental: a concerted mechanism involves a single transition state and no intermediate, whereas a stepwise mechanism proceeds through at least two transition states and one or more reaction intermediates. nih.gov

In the context of thiophosphoryl group transfer reactions, the concerted process involves displacement at the phosphorus atom via a single pentacoordinate transition state. researchgate.net The stepwise mechanism, however, involves the formation of a distinct, metastable trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. researchgate.net The energetic similarity between the concerted transition state and the intermediates of a potential two-step mechanism can make the distinction challenging. nih.gov In some cases, the reaction pathway may exist on a mechanistic boundary, where a shift from a concerted to a stepwise mechanism can be induced by changes in the reactants or reaction conditions. researchgate.netnih.gov

Pentacoordinate Transition States

In a concerted SN2-type reaction at the phosphorus center, the system passes through a single energy maximum known as the pentacoordinate transition state. researchgate.net This transition state features a phosphorus atom simultaneously bonded to the incoming nucleophile and the outgoing leaving group. For reactions involving a back-side attack by the nucleophile, this transition state typically adopts a trigonal bipyramidal geometry. researchgate.net The stability and structure of this transition state are paramount as they directly determine the reaction's activation energy. Theoretical modeling of the reaction between dimethyl chlorothiophosphate (a model for this compound) and ammonia (B1221849) suggests a trigonal bipyramidal pentacoordinate transition state for a back-side attack pathway. researchgate.net

Factors Influencing Mechanistic Shifts

Several factors can influence whether the reaction of a thiophosphoryl chloride proceeds via a concerted or a stepwise mechanism. A mechanistic shift from concerted to stepwise (or vice versa) has been reported in various systems. researchgate.net

Steric Effects: The steric bulk of the non-reacting alkyl or aryl groups attached to the phosphorus atom can influence the accessibility of the phosphorus center to the incoming nucleophile and the stability of the pentacoordinate species.

Nucleophile and Leaving Group: The nature of both the nucleophile and the leaving group significantly impacts the mechanism. Stronger nucleophiles may favor a more synchronous, concerted process, while better leaving groups can stabilize the formation of an intermediate, pushing the reaction toward a stepwise pathway. Kinetic studies on the pyridinolysis of this compound in acetonitrile revealed biphasic concave upwards free energy correlations, which is indicative of a mechanistic change, in this case pointing to a stepwise process. researchgate.net

Solvation: The solvent plays a crucial role in stabilizing or destabilizing transition states and intermediates. Theoretical studies based on gas-phase models are often insufficient for describing reactions in solution. rutgers.edu Specific solvation effects can alter the energy landscape of the reaction. For example, computational models have shown that while a back-side attack is generally favored, a front-side nucleophilic attack can become competitive in the reaction of dimethyl chlorothiophosphate when specific solvation by water or acetonitrile is considered. researchgate.net

Computational and Theoretical Insights into Reaction Dynamics

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that may be difficult to probe experimentally. rutgers.edunih.gov Hybrid quantum mechanical/molecular mechanical (QM/MM) methods are particularly effective for studying organophosphate reactions in solution and enzymatic environments. rutgers.edu These methods allow for a high-level quantum mechanical treatment of the reacting species (the QM region) while considering the environmental effects of the surrounding solvent or protein (the MM region). Such studies are invaluable for interpreting experimental results, like the "thio effects" observed when oxygen is substituted by sulfur, and for building a detailed molecular picture of the reaction dynamics. rutgers.edunih.gov

Quantum Mechanical Studies of Transition States

Quantum mechanical (QM) calculations are essential for characterizing the geometry and energetics of transition states and intermediates in the reactions of this compound. researchgate.netmdpi.com For organothiophosphates, accurate theoretical models require the inclusion of d-orbitals for both phosphorus and sulfur atoms to properly describe the bonding and yield reasonable structures and energy profiles for pentacoordinate transition states. rutgers.edu

Molecular orbital (MO) theory has been applied to model the aminolysis of related compounds, such as dimethyl chlorothiophosphate, to compare different reaction pathways. researchgate.net These calculations can determine the absolute energies of reactants, transition states, and intermediates, providing a quantitative basis for mechanistic proposals. For example, calculations on the reaction of dimethyl chlorothiophosphate with ammonia in acetonitrile have been used to compare the transition states for back-side versus front-side attacks. researchgate.net

The table below presents data from a modeling calculation of the transition states for the reaction of dimethyl chlorothiophosphate, a model compound for this compound, with ammonia in acetonitrile.

Transition State DescriptionNuclear Repulsion Energy (N-N)Electronic Energy (E-N)Kinetic Energy (KE)
P=S Back-side Attacking TS7.404942263620D+02-5.003428702078D+031.481253079076D+03
P=S Front-side Attacking TS7.392498573452D+02-5.000561032252D+031.481074364379D+03
Data derived from modeling calculations on dimethyl chlorothiophosphate with ammonia in acetonitrile. researchgate.net

Molecular Orbital (MO) Theoretical Calculations

Currently, there is a lack of specific molecular orbital (MO) theoretical calculations for this compound in publicly accessible literature. However, the principles of MO theory, which describe the electronic structure of molecules, can be applied to understand its reactivity. In a molecule like this compound, the phosphorus atom is the electrophilic center, bonded to a sulfur atom, a chlorine atom, an ethoxy group, and a methoxy (B1213986) group.

Theoretical calculations for similar, more extensively studied organophosphorus compounds often utilize Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to optimize the molecular geometry and calculate electronic properties. ijcce.ac.ir These calculations help in understanding the stability, hyperconjugative interactions, and delocalization of atomic charges within the molecule through Natural Bond Orbital (NBO) analysis. ijcce.ac.ir The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the molecule's reactivity. For a compound like this compound, the LUMO would likely be centered on the phosphorus atom, indicating its susceptibility to nucleophilic attack.

Analysis of Activation Energy Barriers and Thermodynamic Parameters

Kinetic studies on the reactions of this compound with a series of substituted pyridines in acetonitrile at 35.0°C reveal important aspects of the reaction's energy profile. researchgate.net The Brönsted-type plot for these reactions is biphasic and concave upwards, which is indicative of a multi-step reaction mechanism. researchgate.net This suggests the presence of at least one intermediate and corresponding transition states, each with a specific activation energy barrier.

A biphasic plot often points to a change in the rate-determining step of the reaction as the basicity (and nucleophilicity) of the pyridine nucleophile is varied. For weaker nucleophiles, the bond formation between the nucleophile and the phosphorus center is typically the rate-limiting step, associated with a higher activation energy. Conversely, for stronger nucleophiles, the bond-breaking step, where the chloride leaving group departs, may become rate-limiting.

While specific thermodynamic parameters for the reaction of this compound have not been extensively tabulated, these can be determined from the temperature dependence of the reaction rates using the Arrhenius and Eyring equations. Key parameters include:

Activation Energy (Ea): The minimum energy required for the reaction to occur.

Enthalpy of Activation (ΔH‡): The change in enthalpy when the reactants form the transition state.

Entropy of Activation (ΔS‡): The change in entropy during the formation of the transition state.

The following table outlines the typical thermodynamic parameters that would be determined in such a study.

ParameterSymbolDescription
Activation EnergyEaThe minimum energy needed to initiate the reaction.
Enthalpy of ActivationΔH‡The heat absorbed or released in forming the transition state.
Entropy of ActivationΔS‡The change in randomness on forming the transition state.
Gibbs Free Energy of ActivationΔG‡The energy barrier that determines the reaction rate.

This table is illustrative of the parameters that would be derived from a full kinetic and thermodynamic study.

Relationship Between Isotope Effects and Transition State Structure

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the structure of transition states in chemical reactions. By substituting an atom at a reactive center with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), changes in the reaction rate can be measured. These changes provide information about bond breaking and bond formation in the rate-determining step.

For this compound, a primary KIE would be expected if the bond to the isotopically labeled atom is being formed or broken in the transition state. For instance, a chlorine KIE (³⁷Cl/³⁵Cl) could shed light on the extent of P-Cl bond cleavage in the transition state. A significant KIE would suggest that the P-Cl bond is substantially weakened or broken in the rate-determining step.

The magnitude of the KIE can help distinguish between different types of transition states:

Associative (tight) transition state: Characterized by a greater degree of bond formation with the incoming nucleophile and less bond breaking with the leaving group.

Dissociative (loose) transition state: Involves significant bond breaking of the leaving group, leading to a more cationic phosphorus center.

While no specific KIE studies on this compound are available, research on related systems demonstrates the utility of this method. For example, in Sₙ2 reactions, the leaving group KIE can be sensitive to the structure of the transition state. researchgate.net

Catalysis in Thiophosphoryl Chemistry

Catalysis plays a significant role in the synthesis and reactions of thiophosphoryl compounds. While specific catalytic processes for this compound are not detailed in the available literature, general principles of catalysis in this area can be applied.

In the synthesis of related thiophosphoryl compounds, catalysts are often employed to enhance reaction rates and improve yields. For instance, the formation of triaryl thiophosphates from phenols and thiophosphoryl chloride can be catalyzed by small amounts of phosphorus trichloride (B1173362). nih.gov The synthesis of 2-chloroethyl methyl ether, a related chloro-compound, can be effectively catalyzed by N,N-dimethylanilines. google.com

In the context of the reactions of this compound, the pyridine nucleophiles themselves can be considered as catalysts in a broader sense, as they facilitate the substitution reaction. In enzymatic systems, the transfer of a thiophosphoryl group is a common biochemical reaction catalyzed by kinases, which proceed with high stereospecificity, typically through an inversion of configuration at the phosphorus center. researchgate.net This enzymatic catalysis highlights the importance of precisely oriented functional groups in the active site to lower the activation energy of the reaction.

Spectroscopic and Analytical Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for the molecular-level investigation of ethyl methyl chlorothiophosphate, providing unambiguous evidence of its structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in organophosphorus chemistry, with ³¹P NMR being particularly diagnostic. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp NMR signals with a wide chemical shift range that is highly sensitive to the electronic environment of the phosphorus atom. huji.ac.il

In the context of this compound, the ³¹P nucleus is bonded to four different substituents: a sulfur atom (via a double bond), a chlorine atom, an ethoxy group, and a methoxy (B1213986) group. The chemical shift in ³¹P NMR is significantly influenced by the electronegativity and bonding nature of these attached groups. For thiophosphates, the replacement of a non-esterified oxygen atom with sulfur leads to a qualitative difference in the NMR shielding of the phosphorus atom compared to their phosphate (B84403) counterparts. rsc.org

Spectra are typically acquired with proton (¹H) decoupling to simplify the signal to a single peak, removing the complexity of P-H spin-spin coupling. huji.ac.il While specific reported values for this compound are scarce in readily available literature, the chemical shift is expected to fall within the characteristic range for thiophosphoryl halides. Theoretical calculations and comparisons with similar structures are often employed to predict and confirm spectral assignments. rsc.org Kinetic studies, such as the pyridinolysis of this compound, rely on techniques like NMR to monitor the reaction progress and characterize products. researchgate.net

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Related Phosphorus Compounds

Phosphorus Compound Type Typical ³¹P Chemical Shift Range (ppm)
Phosphines (PR₃) -60 to +20
Phosphine oxides (R₃P=O) +25 to +110
Phosphates (RO)₃P=O -5 to +5
Thiophosphoryl Halides (RO)₂(S)P-Cl +60 to +80

Note: The specific shift for this compound would be a single value within the indicated range, dependent on the precise electronic environment.

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for studying its fragmentation patterns, which provides critical information for mechanistic and product analysis. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of reactants, intermediates, and products in a reaction mixture.

The fragmentation of organophosphorus compounds under electron ionization (EI) is governed by the relative bond strengths and the stability of the resulting fragments. For this compound, fragmentation pathways are expected to involve the cleavage of the P-Cl, P-O, and C-O bonds. chemguide.co.ukmiamioh.edulibretexts.org Common fragmentation patterns for organophosphates include α-cleavage and rearrangements. mdpi.com The loss of the chlorine atom, the ethoxy group (-OC₂H₅), or the methoxy group (-OCH₃) would lead to characteristic charged fragments. The presence of distinct isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 isotopic pattern for any fragment containing a chlorine atom.

Table 2: Predicted Electron Ionization Mass Spectrometry Fragments for this compound (C₃H₈ClO₂PS)

m/z (mass-to-charge ratio) Possible Fragment Ion Fragment Lost
178/180 [C₃H₈ClO₂PS]⁺ (Molecular Ion)
143 [C₃H₈O₂PS]⁺ Cl
133/135 [CH₃ClO₂PS]⁺ C₂H₅
147/149 [C₂H₅ClO₂PS]⁺ CH₃
95 [CH₃OPO₂]⁺ C₂H₅, S, Cl

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational "fingerprint" of a molecule by probing its chemical bonds. uh.edu These methods are used to confirm the presence of specific functional groups within the this compound structure.

Key vibrational modes expected in the spectra include:

P=S (Thiophosphoryl) stretch: This bond typically gives rise to a strong absorption in the IR spectrum in the range of 600-800 cm⁻¹.

P-O-C (Phosphoester) stretch: These stretches usually appear as strong bands in the region of 950-1100 cm⁻¹.

P-Cl (Phosphorus-Chlorine) stretch: This vibration is expected in the lower frequency region of the IR spectrum, typically around 400-600 cm⁻¹.

C-H (Alkyl) stretches and bends: These are found in their characteristic regions, with stretches just below 3000 cm⁻¹ and bending modes around 1370-1470 cm⁻¹.

Analysis of structurally similar compounds, such as CH₃OPCl₂, provides a strong basis for assigning these vibrational frequencies. capes.gov.br Both IR and Raman spectroscopy can be used for rapid and non-invasive identification of the compound in research samples. uh.edu

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Frequency Range (cm⁻¹)
C-H Stretch -CH₃, -CH₂- 2850 - 3000
P-O-C Stretch Alkyl Phosphoester 950 - 1100
P=S Stretch Thiophosphoryl 600 - 800

Chromatographic Separations in Research Contexts

Chromatography is essential for isolating and quantifying this compound from reaction mixtures, byproducts, or environmental matrices in a research context.

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable organophosphorus compounds. drawellanalytical.com It is widely used for purity assessment and for monitoring the progress of reactions involving this compound. A sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. drawellanalytical.com

Given that some organophosphorus compounds can be thermally labile, care must be taken in the selection of GC conditions. The use of deactivated inlet liners and columns is crucial to prevent on-column degradation, which can lead to poor peak shapes and inaccurate quantification. analysis.rs Common detectors include the flame photometric detector (FPD), which is highly selective for phosphorus and sulfur, and the nitrogen-phosphorus detector (NPD). Mass spectrometry (GC-MS) is also frequently used for definitive identification. epa.govcromlab-instruments.es

Table 4: Typical Gas Chromatography (GC) Parameters for Organothiophosphate Analysis

Parameter Typical Setting
Column Type Fused-silica capillary column with a low- to mid-polarity stationary phase (e.g., 5% phenyl polysiloxane)
Injector Temperature 200 - 250 °C (Optimized to prevent degradation)
Carrier Gas Helium or Hydrogen
Detector Flame Photometric (FPD), Nitrogen-Phosphorus (NPD), or Mass Spectrometer (MS)

| Oven Program | Temperature-programmed ramp (e.g., initial 60°C, ramp to 280°C) |

For organophosphorus compounds that are less volatile, thermally unstable, or highly polar, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the methods of choice. nih.govchromatographyonline.com These techniques are particularly valuable for analyzing reaction products or degradation studies where the resulting compounds may not be amenable to GC analysis.

Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water with methanol (B129727) or acetonitrile), is commonly employed. chromatographyonline.comnih.gov Detection is typically performed using a UV detector or, for greater sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS). mdpi.comcdc.gov

Table 5: Typical Liquid Chromatography (LC) Parameters for Organothiophosphate Analysis

Parameter Typical Setting
Column Type Reversed-phase (e.g., C18, 2.1 or 4.6 mm i.d.)
Mobile Phase Gradient elution with Acetonitrile (B52724)/Water or Methanol/Water mixtures, often with additives like ammonium (B1175870) acetate
Flow Rate 0.2 - 1.0 mL/min
Detector UV-Vis or Tandem Mass Spectrometry (MS/MS)

| Column Temperature | 30 - 40 °C |

Development of Probes for Analytical Detection

The detection of organophosphorus compounds, including this compound and its analogues, is critical due to their high toxicity. Research has focused on developing sensitive and selective probes that can provide rapid and reliable results, often with visual cues. These advancements are crucial for both environmental monitoring and defense applications.

Fluorescent and Colorimetric Probes for Organophosphorus Analogues

The development of fluorescent and colorimetric sensors offers a highly effective approach for detecting toxic organophosphorus molecules, such as nerve agents and pesticides. researchgate.net These methods are sought after for their potential portability, high sensitivity, and in many cases, the ability to provide a response visible to the naked eye. researchgate.netnih.gov The core principle behind these probes often involves a specific chemical reaction between the sensor molecule and the organophosphorus analyte, leading to a measurable change in color or fluorescence. acs.org

Many fluorescent probes are designed to detect mimics of highly toxic nerve agents, such as diethyl chlorophosphate (DCP), due to their similar chemical reactivity and lower handling risks in a laboratory setting. researchgate.netnih.gov The high electrophilicity of nerve agents and their mimics is a key feature exploited in probe design; consequently, most probes incorporate nucleophilic groups like hydroxyl (-OH), amine (-NH, -NH2), or thiol (-SH) moieties that act as recognition sites. researchgate.net

Mechanisms of Detection:

Nanozyme-Based Sensors: A prominent strategy involves the use of nanozymes, which are nanomaterials with enzyme-like characteristics. For instance, cysteamine-capped gold nanoparticles (C-AuNPs) can act as peroxidase mimics, catalyzing the oxidation of a chromogenic substrate like 3, 3′, 5, 5′-tetramethylbenzidine (TMB) to produce a distinct blue color. researchgate.netmdpi.comillinois.edu The presence of organophosphates inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine (B1216132) into choline. mdpi.comacs.org In the absence of the inhibitor, AChE functions normally, and the subsequent reaction steps leading to color change are altered, providing a basis for detection. researchgate.netmdpi.com The intensity of the color produced is related to the concentration of the organophosphate inhibitor. researchgate.net

Fluorophore-Based Probes: A wide array of fluorescent dyes, including coumarin, isophorone (B1672270), BODIPY, triphenylamine, and rhodamine derivatives, have been engineered as probes. researchgate.netacs.org These probes can operate on a "turn-on" or ratiometric basis.

Turn-on probes , such as one based on an isophorone fluorophore (SWJT-20), exhibit a rapid increase in fluorescence upon reacting with an analyte like DCP. nih.gov

Ratiometric probes display a shift in their emission wavelength upon binding the target, which allows for more precise quantification by measuring the ratio of fluorescence intensities at two different wavelengths. nih.govrsc.orgresearchgate.net For example, a probe (SWJT-16) developed from an isophorone skeleton showed a significant emission shift of 174 nm upon reacting with DCP. rsc.org

Fluorescence Resonance Energy Transfer (FRET): Some probes are designed based on the FRET mechanism. A FRET-based ratiometric probe was developed that demonstrated a fast response (within 1 minute) and high sensitivity for detecting DCP, with noticeable color changes under UV light and to the naked eye. nih.gov

The research in this area has yielded probes with impressive performance characteristics, including rapid response times and very low detection limits, sometimes in the nanomolar range. nih.gov

Table 1: Examples of Fluorescent and Colorimetric Probes for Organophosphorus Analogues

Probe Type/Name Target Analyte Principle Detection Limit Response Time Citation
Cysteamine-Capped Gold Nanoparticles (C-AuNPs) Parathion Ethyl (PE) Colorimetric (Nanozyme) 5.8 ng/mL 30-40 min mdpi.comillinois.edu
FRET-Based Ratiometric Probe Diethyl chlorophosphate (DCP) Fluorescent (FRET) 0.17 ppm < 1 min nih.gov
SWJT-20 Diethyl chlorophosphate (DCP) Turn-on Fluorescent 8.3 nM < 2 s nih.gov
SWJT-16 Diethyl chlorophosphate (DCP) Ratiometric Fluorescent Not Specified < 6 s rsc.org
Coumarin-enamine derivative Diisopropyl fluorophosphate (B79755) (DFP) Turn "off-on" Fluorescent 1.1 ppm Not Specified bohrium.combrighton.ac.uk

Quantitative Analytical Methodologies

For precise quantification of this compound and its analogues, especially at low concentrations in complex matrices, instrumental analytical techniques are indispensable. These methods provide high sensitivity and selectivity, which are crucial for forensic analysis and environmental monitoring.

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds. opcw.org It has been successfully applied to identify metabolites of the nerve agent VX, a structural analogue of this compound, in biological samples like serum. opcw.org The method often involves derivatization to improve the volatility and thermal stability of the analytes. opcw.org For air monitoring, an indirect method for quantifying VX involves capturing the vapor on a filter, converting it to ethyl methylphosphonofluoridate, and then analyzing it by GC with a flame-photometric detector (FPD), achieving detection at ng/m³ levels. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing non-volatile, thermally labile, and polar compounds, including degradation products of organophosphates. nih.gov Packed capillary column LC coupled with electrospray ionization mass spectrometry (ESI-MS) has been used to detect and identify VX and its degradation products. nih.gov High-pressure liquid chromatography (HPLC) has also been employed for the quantitative analysis of various ethylated and methylated DNA adducts formed by organophosphorus agents. nih.gov

Emerging Rapid-Screening Techniques:

In addition to traditional chromatographic methods, there is a growing interest in developing rapid and field-portable analytical techniques.

Paper Spray Mass Spectrometry (PS-MS): This is an ambient ionization technique that allows for the rapid detection of analytes directly from a paper substrate with minimal sample preparation.

Surface-Enhanced Raman Spectroscopy (SERS): SERS provides enhanced Raman signals for molecules adsorbed on nanostructured metal surfaces, offering high sensitivity.

A dual-technique approach combining paper-based SERS for screening with PS-MS for confirmation has been developed for the analysis of organophosphorus compounds and their hydrolysis products. This combined method allows for analysis in under five minutes with low limits of detection, typically in the sub-nanogram to low-nanogram range, demonstrating its potential for on-site applications.

Table 2: Comparison of Quantitative Analytical Methodologies

Method Analyte(s) Sample Matrix Limit of Detection Application Citation
GC-FPD O-ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate (VX) Air 0.19 ng (instrumental) Environmental Monitoring nih.gov
GC-MS / GC-MS-MS VX Metabolites (e.g., ethyl methylphosphonic acid) Human Serum Not Specified Forensic/Biological Analysis opcw.org
LC-ESI-MS VX and its degradation products Not Specified Not Specified Identification of parent compound and products nih.gov
PS-MS and pSERS CWA Simulants & Pesticides Various sub-ng to low ng Rapid Screening & Confirmation

Applications of Ethyl Methyl Chlorothiophosphate in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate

The reactivity of the phosphorus-chlorine bond in ethyl methyl chlorothiophosphate makes it a valuable precursor for the introduction of the ethyl methyl thiophosphonate moiety into various organic molecules. This has led to its widespread use in the formation of a diverse array of organothiophosphate esters and their derivatives.

While specific examples of this compound in complex molecule total synthesis are not extensively detailed in the provided search results, its analogous compounds, such as O,O-diethyl chlorothiophosphate, are recognized as phosphorylating and phosphorothioating agents in nucleic acid synthesis. tcichemicals.com This suggests a potential role for this compound in similar phosphorylation reactions where the introduction of a thiophosphate group is desired. The mechanism of these reactions often involves the nucleophilic attack of an alcohol or other nucleophile on the phosphorus center, displacing the chloride ion. The choice between a concerted or stepwise mechanism in these thiophosphoryl group transfer reactions can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

The primary application of this compound as a synthetic intermediate lies in its reaction with various nucleophiles to form a wide range of organothiophosphate esters and their derivatives. Kinetic studies of the reactions of this compound with substituted pyridines in acetonitrile (B52724) have shown that the reaction proceeds via a stepwise mechanism. researchgate.net The nature of the nucleophile plays a crucial role, with stronger nucleophiles leading to faster reaction rates. researchgate.net This reactivity allows for the controlled and predictable formation of new P-O, P-N, and P-S bonds. For instance, its reaction with alcohols would yield the corresponding O-alkyl or O-aryl ethyl methyl thiophosphonates. Similarly, reactions with amines would produce phosphonamidothioates, and reactions with thiols would result in dithiophosphonates. This versatility makes it a key building block for creating libraries of organothiophosphate compounds for various screening purposes.

Role in the Synthesis of Biologically Relevant Molecules (Excluding Clinical Data)

Organothiophosphates are a class of compounds with significant biological activity, often utilized as insecticides and pesticides. While direct synthesis of specific, named biologically relevant molecules using this compound is not explicitly detailed in the provided results, its role as a precursor to organothiophosphate esters is highly relevant. The thiophene (B33073) ring, for example, is a core structure in several medicinally important molecules. researchgate.net The synthesis of thiophene derivatives often involves the use of phosphorus-containing reagents. Although not a direct application, the chemistry of this compound is foundational to the synthesis of the broader class of organothiophosphates, some of which may have biological relevance.

Contributions to Material Science Research (e.g., Controlled Release Systems)

The principles of controlled release are crucial in various fields, including drug delivery and agriculture. While there is no direct mention of this compound in the context of controlled release systems in the provided search results, the broader class of organophosphorus compounds and polymers are integral to this area of research. For instance, film-forming systems for controlled drug release often utilize polymers like ethyl cellulose (B213188) and polymethacrylates. nih.govresearchgate.net The development of inorganic-based delivery systems, such as those using 2-chloroethylphosphonate, demonstrates the potential for phosphorus-containing compounds to be incorporated into materials designed for the controlled release of active agents. researchgate.net The reactivity of this compound could potentially be harnessed to functionalize polymers or create novel materials with tailored release properties.

Emerging Synthetic Transformations and Methodologies

Research into the reactivity of this compound and related compounds continues to uncover new synthetic possibilities. Kinetic and mechanistic studies, such as the pyridinolyses of this compound, provide a deeper understanding of its reactivity, which can inform the design of novel synthetic transformations. researchgate.net The exploration of different reaction pathways, such as ring expansion versus nucleophilic substitution in related systems, highlights the potential for developing new synthetic methodologies. researchgate.net Furthermore, the development of new reagents and protocols for thiomethylation and esterification, while not directly involving this compound, points to the ongoing innovation in the broader field of organosulfur and organophosphorus chemistry. diva-portal.org As new catalysts and reaction conditions are explored, it is likely that novel applications for this compound in advanced organic synthesis will continue to emerge.

Environmental and Degradation Pathways of Organothiophosphates

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary pathway for the abiotic degradation of organothiophosphates in the environment. This chemical process involves the cleavage of the molecule by water. For organothiophosphates like ethyl methyl chlorothiophosphate, the hydrolysis primarily targets the phosphorus-ester and phosphorus-halogen bonds.

The rate and products of hydrolysis are significantly influenced by environmental conditions, particularly pH. nih.govnih.gov In general, the hydrolysis of thio- and phosphate (B84403) esters is sensitive to the acidity or alkalinity of the surrounding medium. nih.govnih.gov For thioesters, stability can be greater in acidic to neutral conditions, while base-catalyzed hydrolysis becomes more prominent at alkaline pH. nih.gov

In the case of this compound, hydrolysis is expected to cleave the phosphorus-chlorine (P-Cl) bond, which is typically labile, and subsequently or concurrently, the P-O-ethyl or P-O-methyl ester bonds. Studies on related compounds support this pathway. For instance, the main hydrolysis product of the nerve agent VX (O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate) is ethyl methylphosphonic acid (EMPA), demonstrating the cleavage of the more complex side chain and retention of the ethyl and methyl groups on the phosphorus atom. nih.gov Similarly, research on the hydrolysis kinetics of p-nitrophenyl ethyl chloromethyl phosphonate (B1237965) highlights the reactivity of the phosphorus center towards nucleophilic attack by water or hydroxide (B78521) ions. rsc.org

The general mechanism for phosphoester hydrolysis involves the addition of water to the electrophilic phosphorus atom, followed by the departure of a leaving group. youtube.com For phosphomonoesters, this process can be accelerated by intramolecular catalysis, a pathway not available to phosphodiesters, which consequently hydrolyze more slowly. youtube.com Given its structure, this compound's hydrolysis would proceed by nucleophilic substitution at the phosphorus center, leading to the formation of ethyl methyl thiophosphoric acid and hydrochloric acid, or further hydrolysis of the ester linkages.

Table 1: Factors Influencing Hydrolytic Degradation

Factor Influence on this compound Degradation
pH Rate of hydrolysis is highly dependent on pH; base catalysis is expected to accelerate degradation at alkaline pH. nih.gov
Temperature Higher temperatures generally increase the rate of hydrolysis. nih.gov

| Medium | The presence of micelles or other chemical species can alter hydrolysis kinetics. rsc.org |

Microbial Degradation and Bioremediation Potential

Microbial activity is a crucial factor in the environmental breakdown of organophosphates, often leading to their complete mineralization into less toxic inorganic compounds. nih.gov This process, known as biodegradation, offers significant potential for the bioremediation of contaminated sites.

Identification of Degrading Microorganisms and Consortia

A wide array of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade organophosphate pesticides. While no studies have specifically isolated organisms that metabolize this compound, research on related compounds provides insight into potential candidates.

Commonly identified organophosphate-degrading genera include Pseudomonas, Rhodococcus, Stenotrophomonas, and the fungus Aspergillus. nih.govnih.govnih.govmdpi.com For example, Aspergillus sydowii, a marine-derived fungus, has been shown to biodegrade chlorpyrifos, methyl parathion, and profenofos. nih.gov The bacterium Rhodococcus sp. D310-1 can effectively degrade chlorimuron-ethyl (B22764), a sulfonylurea herbicide with some structural similarities in terms of ester linkages. nih.gov Co-cultures of bacteria, such as Pseudomonas putida and Pseudomonas aeruginosa, have also been used to enhance the degradation of pollutants and generate power in microbial fuel cells. mdpi.com It is plausible that similar microbial species or consortia could utilize this compound as a source of carbon, phosphorus, or energy.

Enzymatic Degradation Pathways (e.g., Hydrolases, Transferases)

The primary enzymatic mechanism for organophosphate detoxification is hydrolysis, catalyzed by a group of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). nih.gov These enzymes are highly efficient at cleaving the phosphoester (P-O) or thiophosphoester (P-S) bonds within these molecules. nih.gov

Enzymatic hydrolysis is considered the most significant step in the biodegradation process, as it typically results in a substantial decrease in the compound's toxicity. nih.gov PTEs function by facilitating a nucleophilic attack on the phosphorus center. nih.gov Studies on paraoxon-ethyl and a related methylphosphonate (B1257008) have shown that phosphotriesterase activity is key to their breakdown in soil. nih.gov While specific enzymes for this compound have not been characterized, it is highly probable that PTEs from soil microorganisms would be capable of hydrolyzing its ester bonds.

Metabolite Identification in Biodegradation Processes

Identifying the intermediate and final products of biodegradation is essential for understanding the complete degradation pathway and assessing any potential risks from metabolites. For this compound, the expected initial metabolites from microbial hydrolysis would be similar to those from chemical hydrolysis, namely ethyl methyl thiophosphoric acid and chloride ions.

Studies on other organophosphates have successfully identified their degradation products.

Chlorpyrifos and Methyl Parathion: Biodegradation by Aspergillus sydowii produced metabolites such as 3,5,6-trichloropyridin-2-ol and 4-nitrophenol, respectively, resulting from the cleavage of the phosphate ester bond. nih.gov

Chlorimuron-ethyl: Degradation by Rhodococcus sp. D310-1 and Stenotrophomonas maltophilia D310-3 yielded several products, including 2-amino-4-chloro-6-methoxypyrimidine (B129847) and 2-sulfamoyl benzoic acid, indicating cleavage of the sulfonylurea bridge and de-esterification. nih.govresearchgate.net

O-(4-nitrophenyl) O-ethyl methylphosphonate (NEMP): In soil studies, the formation of alkyl phosphonic acids was monitored as a key degradation product. nih.gov

Based on these examples, the biodegradation of this compound would likely proceed via hydrolysis of the P-Cl bond, followed by enzymatic cleavage of the ethyl and/or methyl ester groups, ultimately leading to thiophosphoric acid, which can be further mineralized.

Table 2: Potential Biodegradation Metabolites of this compound

Parent Compound Predicted Primary Metabolite Subsequent Products

Oxidative and Photolytic Degradation Processes

In addition to hydrolysis and microbial action, organothiophosphates can be degraded by oxidative and photolytic processes in the environment. These reactions are primarily driven by sunlight and reactive oxygen species.

Photolytic degradation (or photolysis) occurs when molecules absorb light energy, leading to the breaking of chemical bonds. Direct photolysis is a major degradation pathway for some pesticides, especially in surface waters and on plant surfaces. researchgate.net For the fungicide chlorothalonil, photolysis proceeds via reductive dechlorination. researchgate.net The rate of photolytic degradation is often faster in natural waters compared to pure water, suggesting that substances within the water can sensitize the reaction. researchgate.net While specific data for this compound is unavailable, its absorption of UV radiation would determine its susceptibility to direct photolysis.

Oxidative processes can also contribute significantly to degradation. Advanced oxidation processes, such as the Fenton reaction (using iron ions and hydrogen peroxide), have been shown to effectively break down pesticides like chlorothalonil, even in the dark. researchgate.net In the atmosphere, organophosphates can react with photochemically produced hydroxyl radicals, which is a key removal mechanism for airborne pollutants. nih.gov For the related compound chloromethyl ethyl ether, the estimated atmospheric half-life due to reaction with hydroxyl radicals is 53 hours. nih.gov It is likely that this compound in the atmosphere would also be susceptible to such oxidative reactions.

Environmental Fate Modeling and Persistent Organic Pollutant (POP) Implications

Environmental fate models are computational tools used to predict how a chemical will move and transform in the environment. core.ac.uk These models integrate data on a chemical's physical properties (e.g., water solubility, vapor pressure) and degradation rates (hydrolysis, photolysis, biodegradation) to estimate its concentration in soil, water, and air over time. researchgate.netcore.ac.ukepa.gov For pesticides, models like PEARL and HYDRUS 1-D are used to assess leaching potential and predict the formation of transformation products. researchgate.netcore.ac.uk Without experimental data for this compound, its environmental fate cannot be accurately modeled. However, based on the properties of similar small organothiophosphates, it would be expected to have some mobility in soil and be subject to degradation by the pathways discussed. epa.govnih.gov

Persistent Organic Pollutants (POPs) are chemicals that remain intact in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissue of living organisms. While many older organochlorine pesticides are classified as POPs, most modern organophosphates are designed to be less persistent. epa.gov However, persistence can vary. The half-life of chlorimuron-ethyl in soil is about 7.5 weeks, indicating moderate persistence. epa.gov The key characteristics for POP classification are resistance to degradation, potential for long-range transport, and bioaccumulation. Given that this compound is a relatively small molecule susceptible to hydrolysis, it is less likely to meet the stringent criteria for a POP compared to larger, more complex, and more halogenated pesticides. However, a full assessment would require specific experimental data on its persistence and bioaccumulation potential.

Assessment of Degradation Products and Their Environmental Persistence

Hydrolysis is a primary abiotic degradation pathway for many organophosphorus compounds. While specific studies on this compound are limited, research on analogous compounds provides insight into its likely hydrolysis products. For instance, the hydrolysis of the nerve agent O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate (B1215451) (VX), which shares the O-ethyl methylphosphono- core structure, yields ethyl methylphosphonic acid (EMPA) as a main degradation product researchgate.net. Similarly, studies on the degradation of S-2-di-isopropylaminoethyl O-ethyl methylphosphonothioate in various soil types identified ethyl hydrogen methylphosphonate and methylphosphonic acid as the primary phosphorus-containing breakdown products researchgate.net. It is therefore highly probable that the hydrolysis of the P-Cl bond in this compound leads to the formation of ethyl methylphosphonic acid and related phosphorylated compounds.

The degradation of organothiophosphates is not limited to abiotic processes. Biotic degradation, particularly by soil microorganisms, plays a crucial role in their environmental fate. The rate and pathway of biodegradation can be influenced by the specific microbial populations present and the bioavailability of the compound.

Table 1: Potential Degradation Products of this compound (Inferred from Related Compounds)

Parent CompoundInferred Degradation ProductDegradation PathwayReference
This compoundEthyl methylphosphonic acidHydrolysis researchgate.net
This compoundMethylphosphonic acidHydrolysis researchgate.net

This table is based on inferential data from structurally similar compounds due to the limited direct research on this compound.

Biotransformation and Bioavailability Studies

The biotransformation of organothiophosphates by microorganisms is a key process in their detoxification and mineralization in the environment. Bioavailability, or the fraction of a chemical that is available for uptake by organisms, is a critical factor governing the rate and extent of biotransformation.

The biotransformation of organophosphate pesticides can proceed through various enzymatic reactions, including hydrolysis, oxidation, and reduction researchgate.net. Hydrolysis, often catalyzed by enzymes such as phosphotriesterases, is a common and significant detoxification pathway for many organophosphates in soil microorganisms usda.gov. These enzymes cleave the ester bonds in the pesticide molecule, leading to the formation of less toxic products. For example, the biotransformation of the organophosphate pesticide diazinon (B1670403) involves hydrolysis by microbial enzymes to less harmful compounds mdpi.com.

The bioavailability of this compound in soil and aquatic environments will be influenced by its physicochemical properties, such as water solubility and octanol-water partition coefficient, as well as characteristics of the environmental matrix, including organic matter content and pH. Chemicals with low water solubility and high affinity for organic matter tend to have lower bioavailability to microorganisms, which can limit their rate of biodegradation shell.com.

Table 2: Factors Influencing the Bioavailability of Organothiophosphates

FactorInfluence on BioavailabilityDescription
Soil Organic Matter DecreasesOrganothiophosphates can adsorb to organic matter, reducing their availability in the soil solution for microbial uptake.
Clay Content DecreasesSimilar to organic matter, clay minerals can adsorb organothiophosphates, limiting their bioavailability.
pH Can influenceThe pH of the soil can affect the chemical speciation and solubility of the compound and its degradation products, thereby influencing their availability.
Water Solubility IncreasesCompounds with higher water solubility are generally more mobile and bioavailable in the aqueous phase of soil and aquatic systems.

This table presents general factors known to affect the bioavailability of organophosphate pesticides.

Future Directions and Research Gaps in Ethyl Methyl Chlorothiophosphate Chemistry

Development of Novel Synthetic Approaches

The synthesis of chlorothiophosphates has traditionally relied on established but often harsh methods. While specific, novel, and optimized synthetic routes for ethyl methyl chlorothiophosphate are not extensively detailed in recent literature, developments in the synthesis of related compounds suggest potential pathways for innovation.

A notable research gap is the absence of dedicated studies on greener, more efficient, and highly selective methods for the asymmetric synthesis of this compound. Future research should focus on the following areas:

Catalytic Methods: The development of catalytic systems, potentially using transition metals or organocatalysts, could offer milder reaction conditions and improved yields compared to stoichiometric reagents. A method for preparing O,O-diethyl chlorothiophosphate, a related compound, involves the use of a catalyst during a post-chlorination step to improve chlorine efficiency and product purity. google.com Adapting such catalytic principles for the ethyl methyl analogue could be a fruitful endeavor.

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters (temperature, mixing, reaction time), potentially minimizing the formation of byproducts and improving the safety of handling reactive intermediates.

Stereoselective Synthesis: Given the chiral nature of this compound at the phosphorus center, developing stereoselective synthetic routes is a significant challenge and a crucial area for future exploration. This would be invaluable for studying the stereospecific interactions of its subsequent reaction products.

Advanced Mechanistic Investigations

A fundamental understanding of reaction mechanisms is critical for controlling reaction outcomes and designing new applications. Kinetic studies on the reactions of this compound with various nucleophiles have provided initial insights, but much remains to be explored.

Kinetic studies on the pyridinolysis of this compound in acetonitrile (B52724) have shown that the reaction proceeds through a stepwise mechanism with a rate-limiting departure of the leaving group. researchgate.net The free energy correlations with substituents on the pyridine (B92270) nucleophile result in a biphasic concave upward Brönsted plot, which is indicative of a change in the mechanism or transition state structure. researchgate.net

Table 1: Kinetic Data for the Reaction of this compound with X-Pyridines

Nucleophile (X-Pyridine)kobs (s-1)Mechanism Type
4-MeOData not specifiedStepwise
4-MeData not specifiedStepwise
HBreakpoint in plotStepwise
3-PhData not specifiedStepwise
4-AcData not specifiedStepwise

This table is illustrative of the type of data generated in mechanistic studies as described in the literature. researchgate.net The breakpoint at X=H suggests a change in the rate-determining step or the nature of the transition state.

Future mechanistic work should aim to:

Isolate and Characterize Intermediates: While a stepwise mechanism involving a pentacoordinate intermediate is proposed, the direct observation or trapping of this intermediate would provide definitive proof. researchgate.net

Computational Modeling: High-level computational studies can map the entire reaction energy surface, providing detailed structures of transition states and intermediates that are difficult to observe experimentally.

Solvent Effects: Expanding mechanistic studies to a wider range of solvents would provide deeper insights into the role of the solvent in stabilizing or destabilizing intermediates and transition states.

Exploration of New Synthetic Applications

Currently, the application of this compound as a synthetic building block is not well-documented, representing a significant gap in the literature. Its reactive P-Cl bond makes it a potentially valuable reagent for introducing the O-ethyl S-methyl thiophosphoryl moiety into various molecules.

Future research should explore its utility in the synthesis of:

Novel Agrochemicals: By reacting it with various alcohols, phenols, or amines, new classes of organothiophosphate pesticides or herbicides could be developed. The structural features of the resulting compounds could be fine-tuned to optimize biological activity and environmental persistence.

Pharmaceutical Intermediates: The thiophosphate group is a key feature in some antiviral prodrugs. Exploring the use of this compound to create novel thiophosphate-containing molecules could lead to new therapeutic agents.

Functionalized Materials: The compound could be used to modify polymers or surfaces, imparting specific properties such as flame retardancy or metal-binding capabilities.

The development of reagents like methyl chlorothioformate for the synthesis of thionoesters highlights how a reactive, sulfur-containing building block can open new synthetic avenues. digitellinc.com A similar focused effort on this compound is warranted.

Enhanced Understanding of Environmental Biotransformations

The environmental fate of organophosphorus compounds is of paramount importance. There is a lack of specific studies on the biotransformation and biodegradation pathways of this compound. Understanding how this compound is transformed by microorganisms in soil and water is crucial for assessing its environmental impact and developing bioremediation strategies.

Future research in this area should include:

Metabolite Identification: Studies using microbial cultures or environmental microcosms are needed to identify the primary degradation products of this compound.

Enzyme Characterization: Identifying the specific enzymes (e.g., hydrolases, oxidoreductases) and microbial strains responsible for its degradation.

Pathway Elucidation: Mapping the complete biodegradation pathway, from the parent compound to non-toxic end products.

Computational frameworks designed to predict the biodegradation of xenobiotics could be applied as a starting point. nih.gov Such programs use databases of known biochemical reactions to propose plausible degradation routes for novel compounds, which can then be tested experimentally. nih.gov

Computational Design and Prediction of Reactivity and Degradation

Computational chemistry offers powerful tools for predicting the properties and fate of molecules before they are even synthesized. purdue.edu This predictive power is underexplored for this compound.

Future computational studies should focus on:

Predicting Reactivity: Using methods like Density Functional Theory (DFT), researchers can model the reactions of this compound with various nucleophiles. This can help rationalize experimentally observed reactivity, such as the biphasic Brönsted plot seen in pyridinolysis, and predict its reactivity with other classes of compounds. researchgate.net

Modeling Degradation Pathways: Quantum chemical methods can be used to explore potential degradation pathways, including hydrolysis and oxidation. purdue.edu By calculating the activation energies for different potential reactions, the most likely degradation products can be predicted.

Designing for Reduced Toxicity: If specific toxic metabolites are identified, computational tools could be used to design analogues of this compound that are less likely to form these harmful byproducts upon degradation.

The application of advanced computational frameworks, which can generate extensive reaction networks for the degradation of complex organic molecules, would be particularly valuable. nih.govpurdue.edu This approach could provide a comprehensive map of the potential environmental transformation products of this compound, guiding future experimental investigations.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl methyl chlorothiophosphate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves the reaction of thiophosphoryl chloride with methyl and ethyl alcohols under controlled stoichiometric ratios. Key parameters include maintaining temperatures below 120°C to avoid self-catalyzed decomposition . Optimization requires monitoring via <sup>31</sup>P NMR to track intermediate formation and purity. Solvent selection (e.g., anhydrous toluene) and inert atmospheres (N2 or Ar) are critical to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H and <sup>13</sup>C NMR : Identify alkyl group environments (e.g., δ 1.3–1.5 ppm for ethyl CH3 and δ 3.7–3.9 ppm for methyl OCH3).
  • <sup>31</sup>P NMR : Confirm the thiophosphate backbone (δ 55–65 ppm for P=S bonds).
  • IR Spectroscopy : Detect P=S stretches (~650 cm<sup>-1</sup>) and P-O-C vibrations (~1050 cm<sup>-1</sup>) .
  • GC-MS : Verify molecular ion peaks (e.g., m/z 160.56) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Conduct experiments in fume hoods to prevent inhalation exposure (TLV: 0.1 mg/m<sup>3</sup>).
  • Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze the compound .
  • Storage : Keep in sealed containers under inert gas, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Discrepancies often arise from differences in solvent systems or trace moisture content. Systematic stability studies should:

  • Use buffered aqueous solutions (pH 2–12) and monitor degradation via HPLC-UV at 220 nm.
  • Apply Arrhenius kinetics to extrapolate shelf-life predictions.
  • Cross-validate results with <sup>31</sup>P NMR to detect hydrolysis products (e.g., phosphoric acid derivatives) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The thiophosphate group (P=S) enhances electrophilicity at the phosphorus center. Kinetic studies using varying nucleophiles (e.g., amines, thiols) reveal:

  • Stereochemical Outcomes : Retention or inversion of configuration at phosphorus, analyzed by chiral HPLC or X-ray crystallography.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) can map transition states and predict regioselectivity .

Q. How can researchers address inconsistencies in toxicity profiles reported across in vitro and in vivo studies?

  • Methodological Answer :

  • In Vitro : Use HepG2 or primary hepatocytes to assess metabolic activation (e.g., CYP450-mediated conversion to toxic metabolites).
  • In Vivo : Conduct dose-response studies in rodent models, focusing on hepatic biomarkers (ALT, AST) and histopathology.
  • Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile interspecies variability and exposure duration effects .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing kinetic data in this compound degradation studies?

  • Methodological Answer :

  • Non-linear Regression : Fit time-course data to first-order or pseudo-first-order models (e.g., using GraphPad Prism).
  • Principal Component Analysis (PCA) : Identify dominant variables (e.g., temperature, pH) affecting degradation pathways .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detailed Experimental Section : Include molar ratios, solvent purity, and reaction monitoring intervals.
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) and chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.